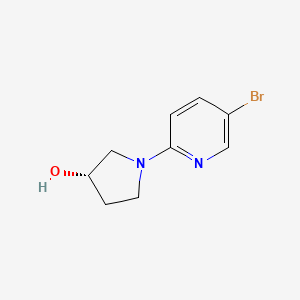

![molecular formula C8H4F3NOS B592020 6-(Trifluoromethoxy)benzo[d]thiazole CAS No. 876500-72-0](/img/structure/B592020.png)

6-(Trifluoromethoxy)benzo[d]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6-(Trifluoromethoxy)benzo[d]thiazole is a chemical compound with the CAS Number: 876500-72-0 and a molecular weight of 219.19 . It has the IUPAC name 6-(trifluoromethoxy)-1,3-benzothiazole . It is typically stored in a dry room at normal temperature . The physical form of this compound can range from a light-yellow to yellow liquid, or it can be a semi-solid or solid .

Synthesis Analysis

Benzothiazole derivatives are essential intermediates in synthesizing a wide variety of medical and pharmaceutical compounds . A bromine-free and straightforward synthesis of 2-amino benzothiazole derivatives via the reaction of aniline derivatives and ammonium thiocyanate using electrosynthesis in the presence of sodium bromide both as an electrolyte and as a brominating agent at room temperature in isopropyl alcohol (i-PrOH) as a solvent has been reported .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H4F3NOS/c9-8(10,11)13-5-1-2-6-7(3-5)14-4-12-6/h1-4H . The InChI key is DHITZHCZUWQDBD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 219.19 . It is a light-yellow to yellow liquid, semi-solid, or solid . It is stored in a dry room at normal temperature .Scientific Research Applications

Catalytic and Antimicrobial Applications : CuO nanoparticles derived from Cu(II)-Schiff base complexes containing 6-(Trifluoromethoxy)benzo[d]thiazole have been used for the catalytic reduction of 4-nitrophenol and demonstrated antioxidant and antimicrobial properties (Ayodhya & Veerabhadram, 2019).

DNA-Binding and Antimicrobial Activity : Mononuclear Cu(II) Schiff base complexes with this compound showed DNA-binding properties and antimicrobial activity, suggesting potential in genetic and infection-related research (Rambabu et al., 2021).

DNA Interaction and Antimicrobial Studies : Novel Schiff base ligands and their copper(II) complexes with this compound demonstrated effective DNA binding and cleavage, along with potent antimicrobial properties (Rambabu et al., 2016).

Building Blocks in Drug Discovery : As a component in synthetic and medicinal chemistry, this compound derivatives have been used to synthesize new compounds for drug discovery (Durcik et al., 2020).

Fungicidal Activity : Schiff base derivatives of this compound have shown significant fungicidal activities, suggesting their potential as lead compounds for new fungicides (Wu et al., 2016).

Semiconducting Polymers : Benzo[d]thiazole derivatives have been implemented in the creation of organic semiconductors for applications in electronics, with studies showing promising performance (Chen et al., 2016).

Anti-inflammatory Activity : Thiazole derivatives, including those with this compound, have been studied for their potential in treating neuroinflammation-mediated degenerative brain diseases (Nam et al., 2013).

Synthesis of Organic Compounds : The synthesis of this compound derivatives has been explored for creating various organic compounds with potential pharmacological applications (Deng et al., 2010).

Mechanism of Action

Target of Action

Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Mode of Action

Thiazole derivatives, in general, are known to interact with their targets, leading to changes that result in their observed biological activities .

Biochemical Pathways

Thiazole derivatives have been reported to influence various biochemical pathways, contributing to their wide range of biological activities .

Result of Action

Some thiazole derivatives have been reported to show anti-inflammatory and analgesic activity with a fast onset of action .

Biochemical Analysis

Biochemical Properties

Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the thiazole derivative and the biomolecule it interacts with .

Cellular Effects

Thiazole derivatives have been found to influence cell function in various ways, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives can exert their effects at the molecular level through a variety of mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Properties

IUPAC Name |

6-(trifluoromethoxy)-1,3-benzothiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F3NOS/c9-8(10,11)13-5-1-2-6-7(3-5)14-4-12-6/h1-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHITZHCZUWQDBD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1OC(F)(F)F)SC=N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F3NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70696671 |

Source

|

| Record name | 6-(Trifluoromethoxy)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876500-72-0 |

Source

|

| Record name | 6-(Trifluoromethoxy)-1,3-benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70696671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What makes 6-(trifluoromethoxy)benzo[d]thiazole a promising scaffold for developing new anti-infective agents?

A1: this compound derivatives have shown promising anti-infective activity, specifically against bacteria. [] This scaffold provides a good starting point for developing new anti-infective agents due to the presence of the trifluoromethoxy group and the benzo[d]thiazole core. These structural features can contribute to enhanced pharmacological properties, such as improved metabolic stability and target affinity. Further research exploring modifications to this scaffold can potentially lead to the development of novel and effective anti-infective drugs.

Q2: How has the "click chemistry" approach been employed in the study of this compound derivatives?

A2: Researchers have utilized the alkyne-azide click reaction with 2-propargylamino-6-(trifluoromethoxy)benzo[d]thiazoles to efficiently synthesize a library of compounds. [] This strategy allows for the rapid and modular introduction of diverse pharmacologically active fragments onto the core scaffold. This approach is highly valuable in medicinal chemistry for exploring structure-activity relationships and identifying promising lead compounds for further development.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.